Propargyl-PEG6-acid

Catalog No.
S540361
CAS No.
1951438-84-8
M.F
C16H28O8
M. Wt
348.39
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propargyl-PEG6-acid

CAS Number

1951438-84-8

Product Name

Propargyl-PEG6-acid

IUPAC Name

3-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C16H28O8

Molecular Weight

348.39

InChI

InChI=1S/C16H28O8/c1-2-4-19-6-8-21-10-12-23-14-15-24-13-11-22-9-7-20-5-3-16(17)18/h1H,3-15H2,(H,17,18)

InChI Key

XRSJYQQOJNYUDV-UHFFFAOYSA-N

SMILES

C#CCOCCOCCOCCOCCOCCOCCC(=O)O

Solubility

Soluble in DMSO

Synonyms

Propargyl-PEG6-acid

Description

The exact mass of the compound Propargyl-PEG6-acid is 348.1784 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Synthetic Chemistry

Propargyl-PEG6-acid is a heterobifunctional PEGylated crosslinker . It features a carboxylic acid at one end and a propargyl group at the other . This structure allows it to react with azide-containing compounds using click chemistry . The hydrophilic PEG linker facilitates solubility in biological applications .

Bioconjugation

Propargyl-PEG6-acid can be used for bioconjugation . This involves attaching it to biomolecules to alter their properties or functionality . It can be used as a building block for the synthesis of small molecules, conjugates of small molecules, and/or biomolecules .

Drug Development

Propargyl-PEG6-acid can be incorporated into antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation . This is a promising strategy for the development of new therapeutic agents .

Click Chemistry

Propargyl-PEG6-acid is a click chemistry reagent . It contains an alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups . This reaction is often used in bioconjugation, materials science, and drug discovery .

PEGylation

The hydrophilic PEG linker in Propargyl-PEG6-acid facilitates solubility in biological applications . This property makes it useful in PEGylation, a process that involves the covalent attachment of polyethylene glycol (PEG) to molecules and macrostructures, including drugs and therapeutic proteins . PEGylation can improve the solubility, stability, and safety profile of these substances .

Chemical Biology and Medicinal Chemistry

Propargyl-PEG6-acid can be used as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation . This could include the development of probes for studying biological processes, the synthesis of complex molecules for drug discovery, and the creation of novel materials .

Synthesis of PROTACs

Propargyl-PEG6-acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Synthesis of Antibody-Drug Conjugates (ADCs)

Propargyl-PEG6-acid is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of therapeutics that deliver cytotoxic drugs to specific cells, such as cancer cells, via antibodies .

Synthetic Intermediates and Building Blocks

The propargyl group in Propargyl-PEG6-acid is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . This makes it useful in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .

Propargyl-PEG6-acid is a specialized chemical compound that belongs to the class of polyethylene glycol derivatives. It features a carboxylic acid functional group (-COOH) at one end and a propargyl group (-C≡CH) at the other, linked through a six-unit polyethylene glycol chain. This structural arrangement allows Propargyl-PEG6-acid to participate in various

  • Bioconjugation: By covalently attaching to biomolecules via amide bond formation or CuAAC, Propargyl-PEG6-acid allows researchers to modify proteins, antibodies, or other biomolecules for further studies [1].
  • Improved Solubility: The PEG spacer enhances the water solubility of conjugated biomolecules, facilitating their use in aqueous environments [1].
  • Reduced Immunogenicity: PEGylation can reduce the interaction of biomolecules with the immune system, potentially improving their therapeutic efficacy [4].
  • Limited Data: Specific safety information for Propargyl-PEG6-acid is not readily available. However, as a general guideline, researchers

Propargyl-PEG6-acid exhibits several notable chemical reactivities:

  • Amide Bond Formation: The carboxylic acid group can react with primary amines in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazole-4-carboxylic acid hexafluorophosphate) to form amide bonds.
  • Ester Bond Formation: It can also react with hydroxyl groups to create ester bonds.
  • Click Chemistry: The propargyl group allows for rapid and selective reactions with azide-containing compounds, resulting in stable triazole linkages .

The biological activity of Propargyl-PEG6-acid is primarily attributed to its ability to facilitate targeted drug delivery systems. Its negatively charged carboxylic acid group enhances electrostatic interactions with positively charged biomolecules, making it suitable for applications that require specific targeting. Additionally, the compound can be incorporated into antibody-drug conjugates and proteolysis-targeting chimeras (PROTACs), which are designed for targeted protein degradation .

The synthesis of Propargyl-PEG6-acid typically involves the following steps:

  • Polymerization: Start with the polymerization of ethylene oxide to form the polyethylene glycol backbone.
  • Functionalization: Introduce the propargyl group at one end of the PEG chain through nucleophilic substitution reactions.
  • Carboxylation: Convert the terminal hydroxyl group into a carboxylic acid using oxidizing agents or direct carboxylation methods .

Propargyl-PEG6-acid is widely utilized in various fields:

  • Drug Delivery Systems: It serves as a linker in polymeric micelles and liposomes for efficient drug encapsulation and release.
  • Bioconjugation: The compound is used to create conjugates of small molecules and biomolecules, facilitating the development of targeted therapies.
  • Chemical Biology Tools: It acts as a building block for synthesizing compounds that require precise ligation strategies, such as PROTACs .

Interaction studies involving Propargyl-PEG6-acid focus on its reactivity with azide-functionalized compounds and primary amines. These studies demonstrate its efficacy in forming stable linkages essential for creating complex biomolecular structures. The ability to engage in click chemistry reactions allows researchers to explore various biological interactions and therapeutic applications effectively .

Several compounds share structural similarities with Propargyl-PEG6-acid, each offering unique functionalities:

Compound NameFunctional GroupsUnique Features
Propargyl-PEG5-acidCarboxylic acid, propargylShorter PEG chain; may offer different solubility
Propargyl-PEG7-acidCarboxylic acid, propargylLonger PEG chain; potentially improved drug delivery
Bis-propargyl-PEG6Two propargyl groupsCapable of forming two click reactions simultaneously
Thalidomide-5'-propargyl-PEG6-acidCarboxylic acid, propargylContains an E3 ligase ligand for targeted degradation

The uniqueness of Propargyl-PEG6-acid lies in its balanced hydrophilicity and reactivity, making it particularly suitable for applications requiring both solubility and specific chemical interactions .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-1

Exact Mass

348.1784

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.

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